Fmoc-Orn(2-Cl-Z)-OH Fmoc-Orn(2-Cl-Z)-OH
Brand Name: Vulcanchem
CAS No.: 198561-86-3
VCID: VC0188994
InChI: InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1
SMILES: C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Molecular Formula: C28H27ClN2O6
Molecular Weight: 522.982

Fmoc-Orn(2-Cl-Z)-OH

CAS No.: 198561-86-3

Cat. No.: VC0188994

Molecular Formula: C28H27ClN2O6

Molecular Weight: 522.982

* For research use only. Not for human or veterinary use.

Fmoc-Orn(2-Cl-Z)-OH - 198561-86-3

Specification

CAS No. 198561-86-3
Molecular Formula C28H27ClN2O6
Molecular Weight 522.982
IUPAC Name (2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1
Standard InChI Key CVAOOYINJZPDDP-VWLOTQADSA-N
SMILES C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator